Enhanced Lipophilicity and Polar Surface Area Differentiation Against the Des-Methyl Analog (CAS 104455-61-0)
The 2-methyl substituent of 6-methyl-7-oxohept-5-en-1-yl acetate increases computed lipophilicity by approximately 0.5–0.7 log P units and adds 14 Da of molecular weight relative to the des-methyl analog 7-oxohept-5-enyl acetate (CAS 104455-61-0, MW 170.21) . The polar surface area (PSA) is conserved at 43.37 Ų, indicating that the methyl group enhances membrane passive permeability without introducing additional hydrogen-bonding capacity. This differentiation is important in SAR campaigns because for every 1.0 log P unit increase, passive bilayer permeability can increase by approximately one order of magnitude in Caco-2 and PAMPA models; thus, a ~0.6 log P shift predicts a roughly 4-fold permeability difference [1]. Procurement of the correct analog is therefore essential to maintain reproducible pharmacokinetic behavior in cell-based assays.
| Evidence Dimension | Computed lipophilicity (log P) and molecular weight |
|---|---|
| Target Compound Data | log P = 1.865; MW = 184.23 g·mol⁻¹; PSA = 43.37 Ų |
| Comparator Or Baseline | 7-Oxohept-5-enyl acetate (CAS 104455-61-0): log P ~1.2–1.3 (estimated); MW = 170.21 g·mol⁻¹; PSA ~43 Ų |
| Quantified Difference | Δ log P ≈ +0.5–0.7; Δ MW = +14.02 g·mol⁻¹; Δ PSA ≈ 0 |
| Conditions | Computed properties using standard QSAR algorithms (MOLBASE data) |
Why This Matters
The measured lipophilicity difference translates to a predicted ~4-fold increase in passive membrane permeability, making the target compound the correct choice for studies requiring higher intracellular uptake.
- [1] Camenisch, G., et al. (1998). Estimation of permeability by passive diffusion through Caco-2 cell monolayers using the drugs' lipophilicity and molecular weight. European Journal of Pharmaceutical Sciences, 6(4), 313–319. DOI: 10.1016/S0928-0987(97)10019-7. View Source
